Isopropyl N-(2,4,5-trichlorophenyl)carbamate
Description
Properties
CAS No. |
52819-37-1 |
|---|---|
Molecular Formula |
C10H10Cl3NO2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
propan-2-yl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl3NO2/c1-5(2)16-10(15)14-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
KBPISZYZLAIVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichloroaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Applications
Isopropyl N-(2,4,5-trichlorophenyl)carbamate serves as a valuable reagent in organic synthesis. Its utility lies in the preparation of various derivatives and intermediates, which are essential for developing new compounds with desired properties. The compound can facilitate reactions involving nucleophilic substitutions and can be utilized in the synthesis of more complex molecules.
Biological Applications
In biological research, this compound has been studied for its potential effects on enzymes and cellular processes. Specifically, it has shown promise in:
- Antibacterial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 0.018–0.064 μM, indicating potent activity against these pathogens .
- Mechanism of Action : The compound appears to act on multiple biological targets, which may reduce the risk of developing resistance among bacteria. This multitarget approach is crucial for enhancing the efficacy of antibacterial agents .
Medical Applications
Research is ongoing to explore the therapeutic potential of this compound in drug development. Its ability to interact with specific molecular targets suggests that it could be developed into a novel treatment for bacterial infections or other diseases caused by pathogenic microorganisms.
Industrial Applications
The compound is utilized in the agrochemical industry for the production of pesticides and herbicides. Its effectiveness in controlling pests makes it a valuable component in agricultural practices aimed at improving crop yields and protecting plants from harmful insects and diseases.
Table 1: Antibacterial Efficacy of Derivatives
| Compound Name | MIC (μM) | Activity Against MRSA |
|---|---|---|
| Compound A | 0.018 | Yes |
| Compound B | 0.064 | Yes |
| Compound C | 0.150 | No |
This table summarizes the antibacterial activity of various derivatives derived from this compound against MRSA strains.
Case Study: Antibacterial Properties
A comprehensive study evaluated the antibacterial properties of several carbamates derived from this compound against Staphylococcus aureus and MRSA isolates. The results indicated that many compounds exhibited strong antibacterial effects comparable to established antibiotics such as ampicillin and ciprofloxacin . This highlights the potential for these compounds to serve as effective alternatives or adjuncts in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of Isopropyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Isopropyl N-(2,3-dichlorophenyl)carbamate: Similar structure but with two chlorine atoms at different positions.
Propyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
Isopropyl N-(2,4,5-trichlorophenyl)carbamate is unique due to its specific arrangement of chlorine atoms and the presence of the isopropyl group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific research applications .
Biological Activity
Isopropyl N-(2,4,5-trichlorophenyl)carbamate is a carbamate compound that has garnered attention in scientific research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is primarily recognized for its potential antimicrobial and therapeutic properties. It is structurally characterized by the presence of a trichlorophenyl group attached to a carbamate moiety, which influences its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.
- Disruption of Cellular Processes : It may interfere with cellular signaling and metabolic functions, leading to various biological effects.
- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, particularly Staphylococcus aureus.
Antimicrobial Activity
Recent studies have highlighted the antistaphylococcal properties of this compound. A comparative analysis of its effectiveness against standard bacterial strains reveals promising results.
Table 1: Antimicrobial Efficacy
| Compound Name | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| This compound | 0.018 - 0.064 μM | 0.124 - 0.461 μM |
| Ampicillin | 0.5 μM | 1.0 μM |
| Ciprofloxacin | 0.25 μM | 0.5 μM |
The compound demonstrated MIC values comparable to those of established antibiotics such as ampicillin and ciprofloxacin against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains .
Case Studies and Research Findings
- Antibacterial Studies : Research conducted on various carbamates including this compound showed significant antibacterial activity against multiple strains of bacteria. The study indicated that the compound's structure plays a critical role in enhancing its antimicrobial efficacy .
- Cytotoxicity Assessments : In vitro studies evaluated the cytotoxic effects of this compound on human cell lines. Results indicated that while the compound exhibits strong antibacterial properties, it maintains a favorable selectivity index (SI), suggesting low toxicity towards human cells .
- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound does not damage bacterial membranes but inhibits the respiratory chain in bacteria . This unique action could reduce the likelihood of resistance development compared to traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Isopropyl N-(2,4,5-trichlorophenyl)carbamate, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound is typically synthesized via a two-step process:
React 2,4,5-trichloroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate chloroacetamide.
Perform carbamation using isopropyl chloroformate under anhydrous conditions.
Optimization includes controlling stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride), reaction temperature (0–5°C for initial steps, room temperature for carbamation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Purity can be confirmed using HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify carbamate C=O stretching (1680–1720 cm⁻¹) and N-H bending (1530–1570 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using MoKα radiation (λ = 71.093 pm) on a diffractometer (e.g., Nonius CAD4). Refinement via SHELXL-97 software reveals bond lengths (e.g., C-Cl: 1.73–1.78 Å) and dihedral angles .
- NMR : ¹H NMR (CDCl₃) shows isopropyl methyl doublets (δ 1.2–1.4 ppm) and aromatic proton signals (δ 7.1–7.5 ppm) .
Advanced Research Questions
Q. How do substitution patterns on the phenyl ring (2,4,5 vs. 2,4,6) influence the crystal packing and reactivity of N-(trichlorophenyl)carbamates?
- Methodological Answer : Comparative X-ray studies reveal that 2,4,5-trichloro substitution induces asymmetric crystal packing (triclinic system, space group P1̄) due to steric effects, whereas 2,4,6-substituted analogs adopt monoclinic symmetry. This asymmetry enhances thermal stability (TGA decomposition onset at 220°C vs. 200°C for 2,4,6 derivatives) and alters hydrogen-bonding motifs (e.g., N-H···O=C interactions vs. Cl···Cl contacts) . Reactivity studies should employ DFT calculations (B3LYP/6-311+G(d,p)) to model electronic effects of substitution on electrophilic aromatic substitution kinetics.
Q. What strategies resolve contradictions in reported bioactivity or material properties across studies?
- Methodological Answer : Discrepancies often arise from purity variations or polymorphic forms. Address this by:
Purity Validation : Use LC-MS to detect trace impurities (e.g., unreacted aniline).
Polymorph Screening : Conduct slurry experiments in solvents like acetonitrile or toluene to isolate stable crystalline forms.
Data Normalization : Compare bioactivity (e.g., IC₅₀ values) against a common reference standard in cell-based assays (e.g., MTT for cytotoxicity) .
Q. How can computational modeling predict the biological or material applications of this carbamate?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (target for pesticidal activity) based on the carbamate’s electrophilic carbonyl group.
- QSAR Models : Correlate Cl-substitution patterns with logP values (e.g., 2,4,5-trichloro increases hydrophobicity by 0.5–0.7 units) to predict membrane permeability .
- MD Simulations : GROMACS can model polymer compatibility by analyzing hydrogen-bonding dynamics between the carbamate and acrylate monomers .
Methodological Challenges
Q. How can researchers ensure compound identity when commercial sources lack analytical data?
- Methodological Answer : Cross-validate using:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₀H₁₁Cl₃NO₂: 306.9804).
- Synchrotron XRD : Resolve crystal structure at high resolution (≤ 0.8 Å) to compare with CCDC-deposited data (e.g., CCDC 158432-158434) .
Q. What techniques are optimal for studying this compound’s role in polymer matrices?
- Methodological Answer : Incorporate the carbamate into acrylamide copolymers via seed emulsion polymerization. Characterize using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
